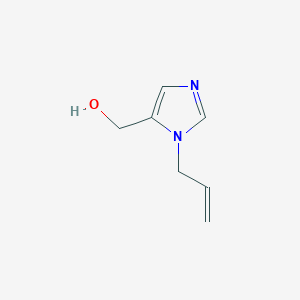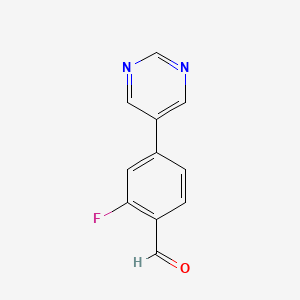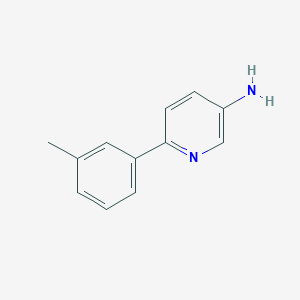
4-Bromo-N,2-Diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N,2-Diethylaniline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a low melting solid .
Molecular Structure Analysis
The molecular formula of this compound is C10H14BrN . The molecular weight is 228.129 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 32-33 °C (lit.) . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
4-Bromo-N,2-Diethylaniline is utilized in the synthesis of substituted phenyl azetidines with potential antimicrobial properties. The compound undergoes various reactions, including reduction, reaction with tert-butyloxy anhydride, and cyclization, leading to the creation of novel azetidine derivatives, which are characterized and screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Electrophilic Aromatic Substitution Reactions
The compound is studied for its reactivity patterns, particularly in electrophilic aromatic substitution reactions. For instance, its radical cations undergo nucleophilic substitution to yield para-substituted dialkylanilines, showcasing its potential in synthesizing derivatives through controlled reactions (Kirchgessner, Sreenath, & Gopidas, 2006).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, this compound is involved in the synthesis of polytriarylamines via microwave-assisted palladium-catalysed amination. This process significantly reduces polymerization time and is crucial for the fabrication of organic electronic devices, highlighting the compound's role in advancing materials for electronic applications (Shen et al., 2007).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound serve as fluorescence markers or probes. For example, the synthesis of 4-Methylamino-N-allylnaphthalimide from 4-bromo-1,8-naphthalic anhydride and its subsequent use in the imprinting and specific uptake of creatinine demonstrate the compound's utility in developing sensors for clinical markers (Syu, Hsu, & Lin, 2010).
Phase Transfer Catalysis
Phase transfer catalysis studies also highlight the synthesis of N,N-Diethylaniline derivatives by reacting aniline with bromoethane, with this compound being a key intermediate. This research outlines optimal conditions for the reaction, emphasizing the compound's significance in synthetic organic chemistry (Ji Qing-gang, 2008).
Safety and Hazards
The safety information available indicates that 4-Bromo-N,2-Diethylaniline may cause skin and eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Eigenschaften
IUPAC Name |
4-bromo-N,2-diethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJLKPUFQWYGBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630087 |
Source


|
| Record name | 4-Bromo-N,2-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81090-37-1 |
Source


|
| Record name | 4-Bromo-N,2-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)



amine](/img/structure/B1344652.png)
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)



